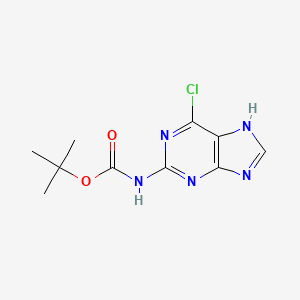

tert-butyl N-(6-chloro-9H-purin-2-yl)carbamate

CAS No.: 309947-89-5

Cat. No.: VC4479181

Molecular Formula: C10H12ClN5O2

Molecular Weight: 269.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 309947-89-5 |

|---|---|

| Molecular Formula | C10H12ClN5O2 |

| Molecular Weight | 269.69 |

| IUPAC Name | tert-butyl N-(6-chloro-7H-purin-2-yl)carbamate |

| Standard InChI | InChI=1S/C10H12ClN5O2/c1-10(2,3)18-9(17)16-8-14-6(11)5-7(15-8)13-4-12-5/h4H,1-3H3,(H2,12,13,14,15,16,17) |

| Standard InChI Key | FVZGELOMTPFKMY-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=NC2=C(C(=N1)Cl)NC=N2 |

Introduction

tert-butyl N-(6-chloro-9H-purin-2-yl)carbamate is a synthetic organic compound with the molecular formula . It belongs to the class of carbamates and features a purine base substituted with a tert-butyl carbamate group and a chlorine atom at the 6-position of the purine ring. This compound is also referred to by synonyms such as N-Boc-6-chloro-9H-purin-2-amine and N2-Boc-2-amino-6-chloropurine .

Synthesis and Preparation

The synthesis of tert-butyl N-(6-chloro-9H-purin-2-yl)carbamate typically involves:

-

Starting with a purine derivative, such as 6-chloropurine.

-

Reacting it with tert-butyl chloroformate (Boc anhydride) in the presence of a base like triethylamine or sodium bicarbonate.

-

The reaction proceeds under mild conditions, ensuring selective protection of the amine group at the 2-position .

This process is widely used in organic synthesis to create intermediates for pharmaceuticals and agrochemicals.

Applications and Uses

-

Pharmaceutical Intermediates: The compound serves as a precursor in synthesizing more complex molecules, particularly nucleoside analogs.

-

Biological Research: Its purine scaffold makes it useful in studying enzyme interactions, particularly those involving nucleotides.

-

Synthetic Chemistry: The tert-butyl carbamate group acts as a protecting group for amines during multi-step organic syntheses.

Related Compounds

Several derivatives of purines with similar structures have been studied for their biological activities:

-

Thiopurines, which are known for their immunosuppressive properties .

-

Carbamate derivatives, which have been explored for anti-inflammatory and enzymatic inhibition properties .

Safety and Handling

While specific safety data for this compound is limited, general precautions for handling carbamates include:

-

Avoiding inhalation or skin contact.

-

Using protective equipment such as gloves and goggles.

-

Storing in a cool, dry place away from oxidizing agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume